molecular formula C10H17ClN2O4S3 B144308 ent-Dorzolamide hydrochloride CAS No. 120279-36-9

ent-Dorzolamide hydrochloride

Cat. No.: B144308
CAS No.: 120279-36-9
M. Wt: 360.9 g/mol
InChI Key: OSRUSFPMRGDLAG-CIRBGYJCSA-N
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Description

ent-Dorzolamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique thieno[2,3-b]thiopyran structure, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ent-Dorzolamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thieno[2,3-b]thiopyran Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-b]thiopyran ring system.

    Introduction of the Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor containing a leaving group.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

ent-Dorzolamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or the thieno[2,3-b]thiopyran ring to a more reduced form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties and reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced thieno[2,3-b]thiopyran derivatives.

    Substitution: Various substituted derivatives with modified functional groups.

Scientific Research Applications

ent-Dorzolamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ent-Dorzolamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

  • (4R,6R)-4-(Methylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
  • (4R,6R)-4-(Propylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

Uniqueness

ent-Dorzolamide hydrochloride is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

(4R,6R)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRUSFPMRGDLAG-CIRBGYJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1C[C@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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